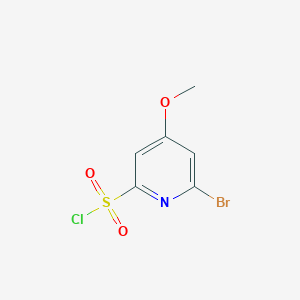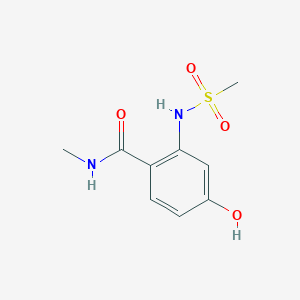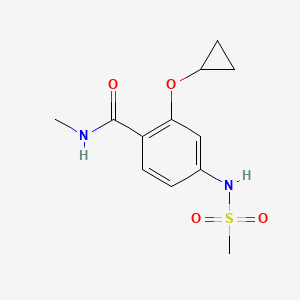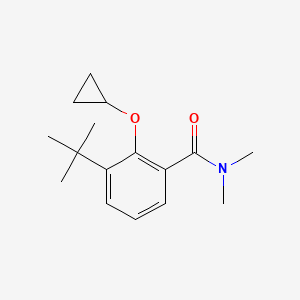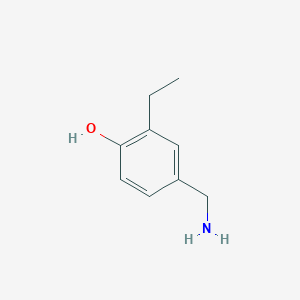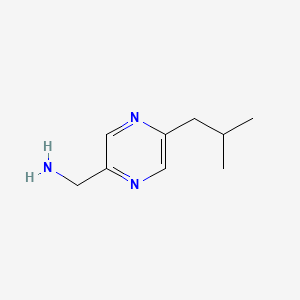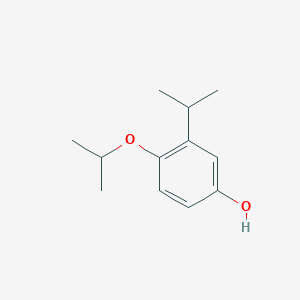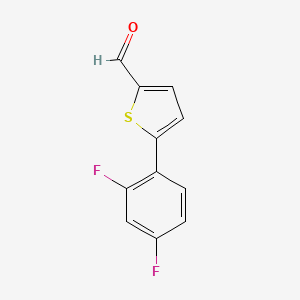
3-(3-Aminopropyl)-5-chloropyridin-4-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Aminopropyl)-5-chloropyridin-4-OL is an organic compound that features a pyridine ring substituted with an amino group, a propyl chain, and a chlorine atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Aminopropyl)-5-chloropyridin-4-OL typically involves the following steps:
Starting Material: The synthesis begins with 5-chloropyridin-4-OL.
Alkylation: The 5-chloropyridin-4-OL undergoes alkylation with 3-bromopropylamine in the presence of a base such as potassium carbonate.
Purification: The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Types of Reactions:
Oxidation: The amino group in this compound can undergo oxidation to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted pyridine derivatives.
科学研究应用
3-(3-Aminopropyl)-5-chloropyridin-4-OL has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
作用机制
The mechanism of action of 3-(3-Aminopropyl)-5-chloropyridin-4-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
3-(3-Aminopropyl)pyridine: Lacks the chlorine atom, which may affect its reactivity and binding properties.
5-Chloropyridin-4-OL: Lacks the amino propyl group, which may limit its applications in certain fields.
Uniqueness: 3-(3-Aminopropyl)-5-chloropyridin-4-OL is unique due to the presence of both the amino propyl group and the chlorine atom, which confer distinct chemical and biological properties. This combination allows for versatile applications in various research and industrial contexts.
属性
分子式 |
C8H11ClN2O |
|---|---|
分子量 |
186.64 g/mol |
IUPAC 名称 |
3-(3-aminopropyl)-5-chloro-1H-pyridin-4-one |
InChI |
InChI=1S/C8H11ClN2O/c9-7-5-11-4-6(8(7)12)2-1-3-10/h4-5H,1-3,10H2,(H,11,12) |
InChI 键 |
DEFSMOKYIWYMAU-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=O)C(=CN1)Cl)CCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



